BenchChemオンラインストアへようこそ!

Ethyl 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate

Lipophilicity Drug-likeness Cycloheptapyrazole

Ethyl 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate (CAS 842137-77-3) is a bicyclic heterocycle comprising a seven-membered cycloheptane ring fused to a pyrazole nucleus, bearing an ethyl ester at the 3-position. The compound has a molecular formula of C11H16N2O2 and a molecular weight of 208.26 g/mol.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 842137-77-3
Cat. No. B1357665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate
CAS842137-77-3
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NNC2=C1CCCCC2
InChIInChI=1S/C11H16N2O2/c1-2-15-11(14)10-8-6-4-3-5-7-9(8)12-13-10/h2-7H2,1H3,(H,12,13)
InChIKeyJWDQKFKVGKGCCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate (CAS 842137-77-3): Core Scaffold & Physicochemical Baseline for Cycloheptapyrazole Procurement


Ethyl 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate (CAS 842137-77-3) is a bicyclic heterocycle comprising a seven-membered cycloheptane ring fused to a pyrazole nucleus, bearing an ethyl ester at the 3-position. The compound has a molecular formula of C11H16N2O2 and a molecular weight of 208.26 g/mol . It is listed in the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals and is commercially available with certified purity of 98% (HPLC) from multiple suppliers . The scaffold serves as a privileged intermediate for constructing cyclohepta[c]pyrazole-based cannabinoid receptor modulators and insect growth regulators .

Why Ethyl 1H-Pyrazole-3-Carboxylate or the Free Acid Cannot Replace Ethyl 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate in Cycloheptapyrazole-Based Programs


The cycloheptane ring fused to the pyrazole core imparts conformational constraint and a 1.7-unit increase in computed logP relative to simple ethyl pyrazole-3-carboxylate (XLogP3: 2.5 vs. 0.8) . This structural feature is absent in monocyclic pyrazole esters, which therefore cannot access the same binding conformations at cannabinoid CB1/CB2 receptors or ecdysone receptor targets that have been demonstrated for cyclohepta[c]pyrazole derivatives . The free carboxylic acid analog (CAS 856256-63-8) possesses an additional hydrogen bond donor (HBD count: 2 vs. 1) and higher polarity (XLogP3: 1.8), which alters solubility and reactivity, making it unsuitable as a direct substitute in ester-requiring synthetic sequences . Quantitative differentiation across key computed descriptors is detailed below.

Quantitative Differentiation of Ethyl 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate from Closest Analogs: A Head-to-Head Evidence Assessment


Computed Lipophilicity (XLogP3) Advantage of the Ethyl Ester Over the Free Carboxylic Acid

The target ethyl ester exhibits a computed XLogP3-AA of 2.5, compared to 1.8 for the corresponding carboxylic acid analog (1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylic acid, CAS 856256-63-8), representing a +0.7 log unit increase . The comparator simple pyrazole ester (ethyl 1H-pyrazole-3-carboxylate) has an XLogP3 of only 0.8, yielding a +1.7 log unit differential . This enhanced lipophilicity of the target compound correlates with improved predicted membrane permeability while remaining within the drug-like range.

Lipophilicity Drug-likeness Cycloheptapyrazole

Hydrogen Bond Donor Count Reduction Relative to the Free Acid

The target ethyl ester possesses a single hydrogen bond donor (HBD count = 1), whereas the carboxylic acid analog has two HBDs (HBD count = 2) . The simple pyrazole ester comparator also has HBD = 1, but differs in the fused ring system . The reduced HBD count of the target compound, coupled with its higher lipophilicity, is expected to diminish aqueous solubility relative to the acid, which is a critical consideration for formulation in organic reaction media or for generating prodrugs.

Hydrogen bonding Solubility Pharmacokinetics

Rotatable Bond Count and Conformational Flexibility vs. the Acid Analog

The target compound has three rotatable bonds (Rotatable Bond Count = 3), compared to only one rotatable bond for the carboxylic acid analog . The simple pyrazole ester also has three rotatable bonds but lacks the cycloheptane ring . The additional rotatable bonds of the ethyl ester, combined with the restricted conformational space imposed by the cycloheptane ring, provide a balance of flexibility and rigidity that is valuable for optimizing ligand-target interactions in medicinal chemistry campaigns.

Conformational flexibility Synthetic versatility Ring constraint

Molecular Weight and Topological Polar Surface Area Differentiation for Permeability Prediction

The target compound has a molecular weight of 208.26 g/mol and a topological polar surface area (TPSA) of 55 Ų, compared to 140.14 g/mol and a TPSA of 55 Ų for the simple pyrazole ester (ethyl 1H-pyrazole-3-carboxylate) . Both compounds share an identical TPSA because the ester and pyrazole moieties are conserved, but the higher molecular weight of the target compound reflects the cycloheptane ring that confers scaffold rigidity. This combination keeps the target compound within Lipinski rule-of-five space (MW < 500, TPSA < 140 Ų) while providing a more elaborate template for structure-activity relationship (SAR) exploration.

Molecular weight Polar surface area Rule-of-five compliance

Commercial Purity Certification and Vendor Availability

The target compound is commercially available at a certified purity of 98% (HPLC) from AKSci and is listed in the Sigma-Aldrich AldrichCPR collection . Comparable purity data for the carboxylic acid analog (CAS 856256-63-8) is not uniformly reported across suppliers, with typical purities of 95% or unspecified . The higher certified purity of the ester reduces the need for re-purification and ensures batch-to-batch consistency for sensitive applications such as bioconjugation or fragment-based screening.

Purity Quality control Supply chain

Scaffold Privilege for Cannabinoid and Insect Growth Regulator Target Classes

The hexahydrocyclohepta[c]pyrazole scaffold has been validated in patent literature as a core template for CB1/CB2 cannabinoid receptor modulators and in peer-reviewed studies as a basis for dual-target insect growth regulators (e.g., D-27 exhibiting LC50 of 51.50 mg·L⁻¹ against Plutella xylostella; III-27 showing excellent activity against the same pest) . The target ethyl ester is a direct precursor to these pharmacologically active derivatives, providing a synthetic entry point that is not accessible from the free acid or monocyclic pyrazole esters without additional ring-formation steps.

Cannabinoid receptor Insect growth regulator Scaffold hopping

Where Ethyl 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate Outperforms Its Analogs: Evidence-Driven Application Scenarios


Medicinal Chemistry: Synthesis of Cyclohepta[c]pyrazole-3-Carboxamide Cannabinoid Receptor Modulators

The target ester serves as the direct precursor for CB1/CB2 modulator libraries via amidation of the ester group. The scaffold's pre-formed cycloheptane ring eliminates the need for in-house cyclization, a synthetic step that typically proceeds in low yield. The compound's XLogP3 of 2.5 positions it favorably for CNS drug design .

Agrochemical Discovery: Insect Growth Regulator Lead Optimization

Heptacyclic pyrazolamide derivatives derived from this ester have demonstrated LC50 values as low as 51.50 mg·L⁻¹ against Plutella xylostella . Procuring the ethyl ester accelerates SAR exploration by providing a ready-to-functionalize 3-position ester handle for amide coupling with diverse amines.

Fragment-Based Drug Design (FBDD): A Rule-of-Five Compliant Scaffold with Defined Physicochemistry

With a molecular weight of 208.26 g/mol, TPSA of 55 Ų, and XLogP3 of 2.5, the compound satisfies all Lipinski criteria, making it an ideal starting fragment for growing campaigns. Its single HBD and three rotatable bonds permit systematic vector exploration while the rigid cycloheptane ring constrains conformational entropy .

Chemical Biology Probe Development Requiring Ester-Protected Intermediates

When synthetic routes demand a carboxylic acid precursor that is protected as an ethyl ester, this compound provides the masking group without additional hydrogen bond donor capacity (HBD = 1), unlike the free acid (HBD = 2). This is critical for reactions sensitive to protic functionality, such as Grignard additions or enolate formations .

Quote Request

Request a Quote for Ethyl 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.